Potent Antagonism of MRGPRX4: Nelremagpran vs. a Weak Analog
Nelremagpran demonstrates potent antagonist activity against the MRGPRX4 receptor, a critical feature for a reliable research tool. Its reported IC50 is < 100 nM in a functional antagonist assay . This level of potency is essential for effectively blocking receptor activation. In contrast, a weaker MRGPRX4 antagonist, 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid, has a reported IC50 of > 2.5 μM, making it over 25-fold less potent and a poor substitute for robust target modulation studies [1].
| Evidence Dimension | Potency (IC50) for MRGPRX4 Antagonism |
|---|---|
| Target Compound Data | < 100 nM |
| Comparator Or Baseline | 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid (MRGPRX4 antagonist): > 2.5 μM (2,500 nM) |
| Quantified Difference | > 25-fold difference in potency |
| Conditions | Functional antagonist assay in a cell-based system expressing human MRGPRX4 |
Why This Matters
A >25-fold difference in potency directly impacts the compound's utility as a research tool, making Nelremagpran the more reliable choice for achieving complete and specific target blockade at lower, less cytotoxic concentrations.
- [1] MedChemExpress. (n.d.). 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid | MRGPRX4 Antagonist. Product Datasheet. Retrieved April 21, 2026. View Source
